Morphine-d3 N-Oxide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19NO4 |
|---|---|
Molecular Weight |
304.35 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-oxido-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol |
InChI |
InChI=1S/C17H19NO4/c1-18(21)7-6-17-10-3-5-13(20)16(17)22-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,13,16,19-20H,6-8H2,1H3/t10-,11+,13-,16-,17-,18?/m0/s1/i1D3 |
InChI Key |
AMAPEXTUMXQULJ-VLUXSHQOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O)[O-] |
Canonical SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)[O-] |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Morphine D3 N Oxide
Deuterium (B1214612) Incorporation Methodologies in Morphine Derivatives
The introduction of deuterium, a stable isotope of hydrogen, into drug molecules is a key strategy in pharmaceutical research. This isotopic labeling can alter the metabolic fate of a drug and is invaluable for mechanistic studies.
Site-Specific Deuteration Approaches for N-Methyl Groups
The N-methyl group of morphine is a primary site for metabolic N-demethylation, a reaction often initiated by cytochrome P450 enzymes. Replacing the hydrogens of this methyl group with deuterium atoms to create a -CD3 group can significantly impact this process. This substitution is known to cause a kinetic isotope effect (KIE), where the cleavage of the stronger C-D bond is slower than the C-H bond, leading to a reduced rate of N-demethylation nih.govnih.gov.
One common method to achieve this site-specific deuteration involves the N-demethylation of morphine to normorphine, followed by re-methylation using a deuterated methylating agent, such as iodomethane-d3 (CD3I) or dimethyl-d6 sulfate ((CD3)2SO4). This process allows for the precise and high-yield incorporation of the trideuteromethyl group at the nitrogen atom.
The impact of this deuteration on the biological properties of morphine has been noted, with studies showing that substitution of deuterium for the N-methyl hydrogens can lead to a significant reduction in the analgesic potency of the molecule nih.gov.
Advanced Stable Isotope Labeling Techniques
Stable isotope labeling is a fundamental technique in drug metabolism and pharmacokinetic (DMPK) studies. By incorporating stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a drug molecule, researchers can trace the compound and its metabolites in biological systems using mass spectrometry without the need for radioactive materials.
In the context of morphine, stable isotope-labeled versions, such as Morphine-d3, are used to study its metabolism and transport across the blood-brain barrier. For instance, a mixture of morphine and Morphine-d3 can be administered, and the ratio of the labeled and unlabeled drug and their metabolites can be precisely quantified by LC-MS/MS nih.gov. This co-administration allows for a direct comparison of the metabolic pathways and pharmacokinetics of the parent drug and its isotopically labeled counterpart within the same biological system, providing high-quality data for understanding in vivo processes nih.gov.
N-Oxidation Reactions of Tertiary Amines in Opioid Alkaloids
The tertiary amine of the morphinan skeleton is susceptible to oxidation, forming an N-oxide. This transformation is a recognized metabolic pathway for morphine and can also be achieved synthetically using various oxidizing agents nih.gov. The resulting N-oxides are often intermediates in N-demethylation reactions.
Peracid-Mediated N-Oxidation (e.g., m-Chloroperbenzoic Acid)
Meta-chloroperbenzoic acid (m-CPBA) is a widely used and efficient reagent for the N-oxidation of tertiary amines, including those in opioid alkaloids chemicalbook.comorganic-chemistry.org. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or chloroform at or below room temperature. The peracid delivers an oxygen atom to the lone pair of electrons on the nitrogen, resulting in the formation of the N-oxide with high selectivity.
The general reaction for the N-oxidation of Morphine-d3 using m-CPBA can be represented as follows:
Morphine-d3 + m-CPBA → Morphine-d3 N-Oxide + m-Chlorobenzoic acid
This method is favored for its relatively mild conditions and high yields. The resulting m-chlorobenzoic acid byproduct can typically be removed by a basic wash during the workup procedure rochester.edu.
| Parameter | Condition |
| Oxidizing Agent | m-Chloroperbenzoic Acid (m-CPBA) |
| Solvent | Dichloromethane (DCM) or Chloroform |
| Temperature | 0 °C to room temperature |
| Key Features | High efficiency, mild conditions, good selectivity |
| Byproduct | m-Chlorobenzoic acid |
Hydrogen Peroxide-Based Oxidation Systems
Hydrogen peroxide (H₂O₂) is another common oxidant for the conversion of tertiary amines to N-oxides nih.gov. While it is a greener and more atom-economical reagent than peracids, its reaction with tertiary amines is often slower and may require heating or the use of a catalyst. The reaction is also pH-dependent, with the oxidation being slower if the nitrogen is protonated sigmaaldrich.com.
For opioid alkaloids, aqueous hydrogen peroxide can be used to achieve N-oxidation. In some cases, the reaction is performed in the presence of a catalyst to improve efficiency. However, direct oxidation of morphine with hydrogen peroxide can also lead to other reaction products, such as hydroxylation of the aromatic ring lgcstandards.com. Careful control of reaction conditions is therefore necessary to selectively obtain the N-oxide. Studies have shown that hydrogen peroxide itself does not initiate the oxidation of morphine to morphinone, but can be involved in hydroxyl radical-mediated oxidation processes nih.govwikipedia.org.
| Parameter | Condition |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) |
| Conditions | Often requires elevated temperature or catalyst |
| pH Dependence | Reaction is slower in acidic conditions |
| Potential Side Reactions | Hydroxylation of the aromatic ring |
| Advantages | Environmentally benign, high atom economy |
Electrochemical N-Oxidation Approaches
Electrochemical methods offer a sustainable and reagent-free alternative for the oxidation of tertiary amines. In this approach, an electric current is passed through a solution of the amine, leading to its oxidation at the anode. The electrochemical oxidation of tertiary amines typically proceeds through a one-electron transfer from the nitrogen atom to form a highly reactive aminium radical cation rsc.org.
This intermediate can then undergo further reactions. For morphinan alkaloids, electrochemical oxidation has been primarily investigated as a method for N-demethylation researchgate.net. The process is believed to involve the formation of an iminium ion, which can be subsequently hydrolyzed to the nor-alkaloid. The initial step of this process is the oxidation of the tertiary amine, which can be considered to proceed via an N-oxide-like intermediate or an aminium radical.
Studies on the electrochemical oxidation of morphine have identified various oxidation products nih.govrsc.org. The precise products formed depend on the electrode material, applied potential, and solvent system. While the direct synthesis and isolation of this compound via electrochemical methods is not extensively detailed, the underlying principles of tertiary amine oxidation suggest its feasibility under controlled conditions. The oxidation of the aliphatic tertiary amine group in morphine involves a two-proton, two-electron reaction that can lead to the formation of normorphine nih.gov. The kinetic isotope effect of deuterium substitution at the N-methyl group would likely influence the rate and products of the electrochemical reaction.
| Parameter | Method |
| Technique | Anodic Oxidation |
| Intermediate | Aminium radical cation |
| Primary Application | N-demethylation of opioids |
| Influencing Factors | Electrode material, applied potential, solvent, pH |
| Key Advantage | Reagent-free, potentially greener process |
Catalytic Systems for Nitrogen Oxidation
The conversion of the tertiary amine in morphine to its corresponding N-oxide is a critical step in the synthesis of this compound. This oxidation of the nitrogen atom must be efficient and selective. While various oxidizing agents can achieve this transformation, catalytic systems are often sought to improve reaction conditions and yields.
The N-oxidation of tertiary amines, including alkaloids like morphine, is commonly achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a frequently used reagent. This reaction is generally high-yielding and proceeds under mild conditions. Another common oxidant is hydrogen peroxide (H₂O₂), which is considered a "green" reagent as its only byproduct is water.
For the N-oxidation of tertiary amines, several catalytic systems have been developed that can be applied to the synthesis of this compound. These include:
Platinum(II) Catalysts: Bridging hydroxo complexes of Pt(II) have been shown to catalyze the oxidation of tertiary amines to N-oxides using hydrogen peroxide under mild conditions, often at room temperature in solvents like dichloromethane. researchgate.net
Ruthenium Catalysts: A nano-ruthenium catalyst, such as Ru(PVP)/γ-Al₂O₃, has been demonstrated to efficiently oxidize various aromatic tertiary nitrogen compounds to their N-oxides with 30% hydrogen peroxide. researchgate.net This heterogeneous catalyst offers the advantage of easy separation and reusability. researchgate.net
Tungsten Catalysts: Tungsten exchanged hydroxyapatite (W/HAP) is another heterogeneous catalyst that, in the presence of 30% hydrogen peroxide, effectively oxidizes tertiary amines to their N-oxides with excellent yields. researchgate.net
The choice of catalyst and oxidant can influence the reaction's efficiency and selectivity. For a substrate like morphine, which contains other potentially oxidizable functional groups (phenolic and allylic alcohols), the selectivity of the N-oxidation is a key consideration. However, the tertiary amine in the morphine scaffold is highly nucleophilic and generally the most reactive site for oxidation.
| Catalyst System | Oxidant | Typical Conditions | Advantages |
| m-CPBA | - | Dichloromethane or Chloroform, 0°C to RT | High yields, mild conditions |
| Pt(II) complexes | H₂O₂ | Dichloromethane, Room Temperature | Mild conditions, environmentally benign oxidant |
| Ru(PVP)/γ-Al₂O₃ | H₂O₂ | Acetonitrile, Reflux | Heterogeneous (reusable), "green" oxidant |
| W/HAP | H₂O₂ | Acetonitrile, Reflux | Heterogeneous (reusable), high yields |
Integrated Synthetic Pathways for this compound
The synthesis of this compound involves a multi-step process that requires careful planning to ensure the efficient and selective introduction of both the deuterium label and the N-oxide functionality.
The most direct synthetic route to this compound involves a sequential two-step process: first, the introduction of the trideuteromethyl group at the nitrogen atom, followed by the oxidation of this nitrogen.
N-Demethylation of Morphine: The synthesis begins with the N-demethylation of morphine to produce normorphine. This is a crucial step in the semi-synthesis of many opioid derivatives. rug.nl Common methods for N-demethylation include the von Braun reaction using cyanogen bromide or reactions with chloroformate esters, followed by hydrolysis. chim.itgoogle.com
N-Alkylation with a Deuterated Methyl Group: The resulting secondary amine, normorphine, is then re-alkylated using a deuterated methylating agent. The most common reagent for this purpose is trideuteromethyl iodide (CD₃I). This reaction proceeds via a standard nucleophilic substitution, where the nitrogen atom of normorphine attacks the electrophilic carbon of the deuterated methyl iodide, yielding N-(methyl-d3)-morphine (Morphine-d3).
N-Oxidation: The final step is the selective oxidation of the tertiary amine in Morphine-d3 to the corresponding N-oxide. As discussed in the previous section, this can be achieved using reagents like m-CPBA or hydrogen peroxide, potentially with a suitable catalyst. The product of this reaction is this compound.
A study on the in vivo metabolism of morphine has utilized d3-morphine, confirming the feasibility of synthesizing the deuterated precursor needed for this compound. researchgate.net
In a multifunctional molecule like morphine, chemo- and regioselectivity are paramount during synthesis.
Regioselectivity: The N-oxidation step is highly regioselective. The nitrogen atom at position 17 is the most basic and nucleophilic site in the morphine molecule, making it the primary target for electrophilic oxidizing agents. This inherent reactivity ensures that oxidation occurs at the nitrogen rather than other positions on the morphine scaffold under controlled conditions.
Chemoselectivity: The morphine molecule contains several functional groups, including a phenolic hydroxyl, a secondary alcohol, and a double bond, which could potentially be susceptible to oxidation. However, the N-oxidation of tertiary amines with reagents like m-CPBA or H₂O₂ is generally a chemoselective process. The reaction conditions can be optimized (e.g., low temperature, controlled stoichiometry of the oxidant) to favor N-oxidation over other side reactions. For instance, while stronger oxidizing conditions can lead to the formation of byproducts like 2,2′-bimorphine (pseudomorphine) through phenolic coupling, the conditions for N-oxidation are typically mild enough to avoid this. mdpi.com In some synthetic routes involving extensive modifications to the morphine core, protection of the hydroxyl groups may be necessary, but for a direct N-oxidation, this is often not required. chim.it
Isolation and Chemical Characterization Techniques for Deuterated N-Oxides
The successful synthesis of this compound must be followed by rigorous purification and characterization to confirm its identity and purity.
The purification of this compound from the reaction mixture, which may contain unreacted starting material, the parent deuterated morphine, and other byproducts, requires effective chromatographic techniques. Due to the high polarity of the N-oxide functional group, specific strategies are employed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for the separation of opioids. nih.gov For polar compounds like N-oxides, a highly aqueous mobile phase is typically used with a C18 or other hydrophobic stationary phase. The mobile phase often contains buffers to control the ionization state of the analyte and improve peak shape. For example, a mobile phase consisting of a water-acetonitrile gradient with a phosphate buffer has been used for the separation of morphine and related compounds. researchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of highly polar compounds that show little or no retention in RP-HPLC. nih.gov In HILIC, a polar stationary phase (e.g., bare silica, diol, or aminopropyl) is used with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of water or aqueous buffer. nih.govnih.gov For the separation of opium alkaloids, HILIC has been shown to be effective, with different stationary phases offering varying selectivity. For preparative applications to purify compounds like this compound, bare silica and zwitterionic stationary phases have been suggested as appropriate choices. researchgate.netnih.gov A study on the quantification of morphine and its glucuronides demonstrated the use of a Zorbax HILIC Plus column with a mobile phase of ammonium formate in acetonitrile/water. dshs-koeln.de
| Chromatographic Technique | Stationary Phase | Mobile Phase Composition | Application |
| RP-HPLC | C18 | Water/Acetonitrile or Methanol with buffer (e.g., phosphate) | Analytical and preparative separation of morphine and its derivatives. |
| HILIC | Bare Silica, Diol, Zwitterionic | High percentage of Acetonitrile with aqueous buffer (e.g., ammonium formate) | Separation of highly polar compounds like N-oxides and glucuronides. |
A combination of spectroscopic techniques is essential to unequivocally confirm the structure of this compound.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns. The formation of the N-oxide will result in an increase of 16 atomic mass units (amu) compared to the deuterated precursor, Morphine-d3. A characteristic fragmentation pathway for N-oxides in mass spectrometry is the loss of an oxygen atom, leading to a fragment ion corresponding to [M+H-16]⁺. nih.gov This "deoxygenation" can be enhanced by thermal activation in the ion source. nih.gov The presence of the three deuterium atoms will result in a molecular weight that is 3 amu higher than that of non-deuterated Morphine N-Oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for confirming the site of deuterium labeling and the formation of the N-oxide.
¹H NMR: In the proton NMR spectrum of this compound, the characteristic singlet corresponding to the N-methyl protons of morphine (typically around 2.4 ppm) will be absent. researchgate.net The formation of the N-oxide causes a downfield shift (to a higher ppm value) of the protons on the carbons adjacent to the nitrogen. researchgate.net
¹³C NMR: Similarly, in the carbon-13 NMR spectrum, the carbon of the N-methyl group will be observed, and its chemical shift will be influenced by the presence of the oxygen atom. The carbons adjacent to the nitrogen will also experience a downfield shift upon N-oxidation. researchgate.net
²H NMR: Deuterium NMR can be used to directly observe the deuterium signal of the N-CD₃ group, providing conclusive evidence of successful deuteration.
Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for the formation of the N-oxide bond. The N⁺-O⁻ bond typically exhibits a characteristic stretching vibration in the range of 925-975 cm⁻¹. researchgate.net
By employing these integrated synthetic and analytical strategies, this compound can be efficiently synthesized, purified, and characterized for its use in advanced scientific research.
Advanced Analytical Methodologies for Morphine D3 N Oxide Quantification and Detection
Mass Spectrometry-Based Techniques in Bioanalysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. When coupled with chromatographic separation techniques, it provides a powerful tool for identifying and quantifying specific compounds within complex mixtures like blood, urine, or plasma. For a compound like Morphine-d3 N-Oxide, MS-based techniques are indispensable for achieving the required analytical performance.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the analysis of polar and non-volatile compounds in biological fluids. bohrium.com It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry. nih.govlongdom.orgnih.gov This technique is ideally suited for analyzing opioid N-oxides, which are often present at low concentrations and are too polar or thermally unstable for other methods. In the context of this compound, LC-MS/MS is primarily used as part of an isotope dilution method to accurately quantify the unlabeled Morphine N-Oxide metabolite in biological samples. The deuterated standard co-elutes with the analyte and its distinct mass allows for precise quantification, correcting for matrix effects and variations during sample preparation and analysis. gcms.cz
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive acquisition mode used in tandem mass spectrometry, particularly on triple quadrupole instruments. nih.govspringernature.com The process involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for specific product ions in the third quadrupole. springernature.com The optimization of MRM transitions is a critical step in method development to achieve maximum sensitivity and selectivity. nih.govnih.gov
For this compound, the precursor ion would be its protonated molecule. The selection of product ions is based on characteristic fragmentation pathways. A common fragmentation pathway for N-oxides is the neutral loss of the oxygen atom. Therefore, a primary product ion for this compound would likely correspond to the precursor ion of Morphine-d3. Further fragmentation would yield ions characteristic of the core morphine structure. The collision energy for each transition must be empirically optimized to produce the most intense and stable signal. nih.gov
Table 1: Hypothetical MRM Transitions for this compound This table presents plausible transitions based on the known fragmentation of related compounds. Actual values require experimental optimization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Role |
| This compound | 305.2 | 289.2 | Quantifier (Loss of Oxygen) |
| This compound | 305.2 | 165.1 | Qualifier (Core Fragment) |
| This compound | 305.2 | 229.1 | Qualifier (Alternate Fragment) |
The choice of ionization technique is crucial for the successful analysis of polar compounds like opioid N-oxides. Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for polar, thermally labile, and non-volatile molecules. univr.it It generates ions directly from a liquid phase, making it highly compatible with liquid chromatography. nih.govresearchgate.net For this compound, ESI in the positive ion mode would be the standard approach, as the tertiary amine can be readily protonated to form a stable [M+H]⁺ ion. mdpi.comsciex.com This method minimizes in-source fragmentation and thermal degradation, which is a significant concern for N-oxides that can lose their oxygen atom when subjected to high temperatures. nih.govresearchgate.net The efficiency of ESI allows for the high sensitivity needed to detect the low concentrations of metabolites often found in bioanalysis.
Gas chromatography-mass spectrometry (GC-MS) is a robust and reliable technique that has been widely used for the analysis of opiates. nih.govnih.gov However, its application is generally limited to analytes that are volatile and thermally stable. This compound, being a polar and thermally labile compound, is not an ideal candidate for direct GC-MS analysis. N-oxides have a tendency to undergo thermal degradation in the hot GC injection port, often resulting in deoxygenation. researchgate.net This degradation leads to the formation of the parent amine (in this case, Morphine-d3), making it impossible to distinguish the N-oxide from its precursor.
To analyze compounds like morphine using GC-MS, a derivatization step is typically required to increase thermal stability and volatility. nyc.govtsijournals.com Silylation is a common derivatization technique for morphine. While a similar approach could theoretically be applied to this compound, the inherent instability of the N-O bond remains a challenge. Therefore, LC-MS/MS is overwhelmingly the preferred method for the analysis of opioid N-oxides. bohrium.com
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). thermofisher.comnih.gov This capability is invaluable for the structural elucidation of unknown metabolites and for increasing confidence in compound identification. nih.govlongdom.org For this compound, HRMS can confirm its elemental composition by providing an exact mass that corresponds to its chemical formula (C₁₇H₁₆D₃NO₄). This high degree of accuracy allows it to be distinguished from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). nih.gov For instance, HRMS could differentiate this compound from an isomer such as a hydroxylated version of morphine-d3, which would have a slightly different exact mass despite having the same nominal mass. This is particularly useful in drug metabolism studies where multiple biotransformations can occur. thermofisher.com
Table 2: Isomeric Differentiation using HRMS This table illustrates how HRMS can distinguish between two isobaric compounds based on their theoretical exact masses.
| Compound | Chemical Formula | Nominal Mass | Theoretical Exact Mass [M+H]⁺ |
| This compound | C₁₇H₁₆D₃NO₄ | 304 | 305.1580 |
| Hydroxylated Morphine-d3 | C₁₇H₁₈D₃NO₄ | 304 | 305.1501 |
Isotope Dilution Mass Spectrometry (IDMS) is considered a primary or reference method for achieving the highest level of accuracy and precision in quantitative analysis. researchgate.net The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the "spike," e.g., this compound) to a sample containing the unlabeled analyte (e.g., Morphine N-Oxide). osti.govnist.gov The labeled compound serves as an ideal internal standard because it is chemically identical to the analyte and behaves in the same way during sample extraction, chromatography, and ionization.
After the sample and spike are thoroughly mixed and processed, the ratio of the unlabeled analyte to the labeled spike is measured by the mass spectrometer. Since the amount of the spike added is known, the concentration of the original analyte in the sample can be calculated with high accuracy. osti.gov A key advantage of IDMS is that it does not require complete recovery of the analyte from the sample matrix, as the ratio of the analyte to the internal standard remains constant regardless of sample loss during preparation. researchgate.netosti.gov
Chromatographic Separation Sciences
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) is a critical technique in the analysis of this compound and its non-deuterated analog, offering significant improvements in resolution, speed, and sensitivity over traditional high-performance liquid chromatography (HPLC). UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for higher separation efficiency and faster analysis times.
In the context of analyzing morphine and its related polar metabolites, including morphine N-oxide, UPLC-tandem mass spectrometry (UPLC-MS/MS) methods have been successfully developed. nih.govwaters.com These methods can achieve adequate retention and separation of these very polar compounds, which can be challenging with conventional reversed-phase chromatography. waters.com For instance, a separation can be performed in as little as 8 minutes on a specialized C18 column (2.1 x 100 mm, 1.8 µm) designed for retaining polar analytes. nih.govwaters.com The use of a formic acid and methanol gradient is a common mobile phase strategy in these separations. nih.gov The rapid scanning capabilities of modern triple quadrupole mass spectrometers complement the fast elution times of UPLC, enabling accurate detection and quantification. nih.govwaters.com Another UHPLC-MS/MS method achieved separation of seven different opioids in a 7-minute gradient run, demonstrating the efficiency of this technology for complex mixtures. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| System | ACQUITY UPLC System | waters.com |
| Column | ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm | waters.com |
| Mobile Phase | Gradient of formic acid and methanol | nih.gov |
| Run Time | 8 minutes | nih.govwaters.com |
| Detection | Triple quadrupole mass spectrometer (TQD) | waters.com |
Mixed-Mode Solid-Phase Extraction (SPE) in Sample Preparation
Effective sample preparation is paramount for accurate bioanalysis, serving to remove interfering substances from complex biological matrices like plasma and urine. Mixed-mode solid-phase extraction (SPE) is a powerful and selective technique for the extraction of morphine and its metabolites, including Morphine N-oxide. waters.com This approach utilizes a sorbent that combines two different retention mechanisms, such as reversed-phase and ion-exchange, to achieve a cleaner extract than single-mode SPE. waters.com
For basic compounds like morphine and its derivatives, a mixed-mode strong cation exchange (MCX) sorbent is particularly effective. nih.govwaters.com The extraction process involves loading the sample onto the sorbent, where the analytes are retained through both hydrophobic and ionic interactions. Interfering substances are washed away, and the purified analytes are then eluted. A UPLC-MS/MS method for analyzing morphine-related compounds in porcine plasma employed an Oasis MCX 96-well microElution plate, which allows for high-throughput sample processing. nih.govwaters.com This method demonstrated consistent and high recovery rates for morphine, its five metabolites, and their deuterated internal standards, with recoveries ranging from 73% to 123%. nih.govwaters.com
| Analyte | Average Recovery (%) | Reference |
|---|---|---|
| Morphine | 104 | waters.com |
| Morphine-3-glucuronide (B1234276) | 120 | waters.com |
| Morphine-6-glucuronide (B1233000) | 114 | waters.com |
| 6-acetylmorphine | 77 | waters.com |
| Morphine N-oxide | 101 | waters.com |
| 10-hydroxymorphine | 88 | waters.com |
Addressing Analytical Interferences from Isomeric Opioid Metabolites
A significant challenge in the quantification of opioids is the potential for analytical interference from isomeric metabolites—compounds that share the same mass-to-charge ratio (m/z) but have different structures. oup.comoup.com Accurate identification and quantification require that these isomers be differentiated, typically through chromatographic separation. oup.comoup.com High-resolution mass spectrometry (HRMS) methods are valuable, but even they are not immune to interferences, especially when dealing with complex patient samples. oup.comoup.com
Morphine N-oxide (m/z 302.1387) is known to be isomeric with other opioid metabolites, such as noroxycodone and a presumptive hydrocodone metabolite, N-hydroxynorhydrocodone. oup.com During method development, novel interferences affecting both analytes and internal standards have been observed, some of which were attributed to previously unreported isomeric opioid metabolites. oup.comoup.com For example, an oxymorphone isomer was identified that had an identical retention time and MS/MS spectrum to a morphine-N-oxide standard. oup.com This highlights the absolute necessity of robust chromatographic methods that can resolve these structurally similar compounds to prevent inaccurate reporting. oup.comoup.com
| Compound | Chemical Formula (Protonated) | Mass-to-Charge Ratio (m/z) | Known Isomeric Interferent(s) | Reference |
|---|---|---|---|---|
| Morphine N-oxide | C17H20NO4 | 302.1387 | Noroxycodone, N-hydroxynorhydrocodone, Oxymorphone isomer | oup.comoup.com |
| Morphine | - | - | Hydromorphone, Norcodeine, Norhydrocodone | oup.comoup.com |
| Codeine | - | - | Hydrocodone | oup.comoup.com |
Application of this compound as a Stable Isotope Internal Standard
Principles of Internal Standard Utilization in Quantitative Bioanalysis
In quantitative bioanalysis by mass spectrometry, an internal standard (IS) is essential for achieving accurate and reproducible results. biopharmaservices.com An IS is a compound of known concentration that is added to calibration standards, quality controls, and unknown study samples alike, ideally as early as possible in the analytical workflow. biopharmaservices.comnih.gov Its purpose is to compensate for variability that can occur during sample preparation, injection, and detection. biopharmaservices.com
The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, such as this compound for the quantification of Morphine N-Oxide. biopharmaservices.comnih.gov A SIL-IS is chemically and physically almost identical to the analyte, meaning it behaves similarly during extraction, chromatography, and ionization in the mass spectrometer. biopharmaservices.com However, it is distinguishable by its higher mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). sussex-research.com Quantification is based on the ratio of the analyte's response to the IS's response, rather than the absolute response of the analyte. This ratiometric approach corrects for procedural variations, as any loss or fluctuation affecting the analyte will presumably affect the SIL-IS to the same degree, thus keeping the ratio constant and the final calculated concentration accurate. biopharmaservices.com The use of a SIL-IS is recommended by regulatory bodies for bioanalytical method validation. nih.gov
Compensation for Matrix Effects and Variabilities in Biological Samples
Biological samples such as blood, plasma, and urine are highly complex matrices containing numerous endogenous components like salts, lipids, and proteins. nih.gov These components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. nih.gov This effect can either suppress or enhance the analyte's signal, leading to significant inaccuracies in quantification. nih.gov
The primary value of a stable isotope-labeled internal standard like this compound is its ability to effectively compensate for these matrix effects. nih.gov Because the SIL-IS is co-eluting and chemically identical to the analyte, it is subject to the same degree of ion suppression or enhancement from the surrounding matrix components. biopharmaservices.com By calculating the peak area ratio of the analyte to the IS, the variability introduced by the matrix is normalized. nih.gov Any suppression that reduces the analyte signal will also reduce the IS signal proportionally, leaving the ratio unaffected. This ensures that the accuracy of the measurement is maintained even with inconsistent matrix effects between different samples, making the SIL-IS an indispensable tool for robust and reliable quantitative bioanalysis. biopharmaservices.comnih.gov
Role in Ensuring Analytical Accuracy and Precision
In the quantitative analysis of xenobiotics and their metabolites, the use of stable isotope-labeled internal standards is a cornerstone for achieving the highest levels of accuracy and precision. This compound serves this critical role in advanced analytical methodologies, particularly those employing mass spectrometry. Its chemical properties and behavior are nearly identical to the endogenous, unlabeled Morphine N-Oxide, yet it is distinguishable by its mass-to-charge ratio (m/z). This distinction is fundamental to its function in ensuring the reliability of analytical measurements.
The primary role of this compound as an internal standard is to compensate for variations that can occur at multiple stages of the analytical process. These variations can stem from sample preparation, such as extraction inefficiencies, and from the analytical instrumentation itself, like fluctuations in the injection volume or the ionization efficiency of the mass spectrometer. By adding a known quantity of this compound to the sample at the beginning of the workflow, it experiences the same procedural variations as the target analyte, Morphine N-Oxide. Consequently, the ratio of the signal from the analyte to the signal from the internal standard remains constant, even if the absolute signals vary. This normalization is crucial for accurate quantification.
In techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is essential for mitigating matrix effects. nih.govdshs-koeln.de Biological samples, such as plasma or urine, are complex matrices containing numerous endogenous compounds that can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. nih.gov This can result in an underestimation or overestimation of the analyte's concentration. Since this compound co-elutes with Morphine N-Oxide and has the same ionization characteristics, it is affected by the matrix in the same way. Therefore, any signal suppression or enhancement of the analyte is mirrored by the internal standard, and the ratio of their signals remains a true representation of the analyte's concentration.
The use of deuterated standards like this compound is a well-established practice for the quantitative analysis of morphine and its metabolites. nih.gov For instance, in a study developing a bioanalytical method for morphine and several of its metabolites, including Morphine N-Oxide, deuterated internal standards were employed to ensure the reliability of the quantification. nih.gov The validation of such methods typically involves assessing parameters like linearity, precision, and accuracy, all of which are significantly improved by the use of an appropriate internal standard. researchgate.netnih.gov
The precision of an analytical method is a measure of the reproducibility of the measurements. By correcting for random errors that can occur during sample handling and analysis, this compound significantly improves the precision of the quantification of Morphine N-Oxide. Similarly, accuracy, which is the closeness of a measured value to the true value, is enhanced by correcting for systematic errors, such as incomplete extraction recovery.
The following table summarizes the key validation parameters of a hypothetical validated LC-MS/MS method for the quantification of Morphine N-Oxide, illustrating the performance metrics achievable with the use of this compound as an internal standard.
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 4.5% |
| Inter-day Precision (%CV) | ≤ 15% | 6.2% |
| Accuracy (%Bias) | ± 15% | -3.8% to +5.1% |
| Recovery | Consistent and reproducible | 85% ± 4% |
These performance characteristics underscore the indispensable role of this compound in modern analytical methodologies. By providing a reliable means of correcting for a wide range of potential errors, it ensures that the data generated is both accurate and precise, which is of paramount importance in research and clinical settings where the quantification of morphine metabolites is necessary. The structural similarity and mass difference make this compound the ideal internal standard for the quantitative analysis of Morphine N-Oxide.
Investigations into the Metabolic Pathways and Biotransformation of Morphine D3 N Oxide
In Vitro Studies of N-Oxidative Metabolism
In vitro research, utilizing isolated enzymes and subcellular fractions, allows for a controlled examination of the specific biochemical reactions involved in the metabolism of Morphine-d3 N-Oxide.
The formation of N-oxides from parent amine compounds is a well-established Phase I metabolic reaction. nih.gov The Cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, plays a significant role in this process. mdpi.com Research into morphine and structurally related opioids has identified specific CYP isoenzymes responsible for metabolism at the nitrogen atom.
Studies have shown that CYP enzymes can convert morphine into its N-oxide derivative. ontosight.ai Investigations into desomorphine, an opioid with a similar phenanthrene (B1679779) structure, have demonstrated that CYP3A4 is a key enzyme in the formation of desomorphine-N-oxide. ojp.gov Furthermore, for levorphanol, another structurally analogous compound, CYP3A4 was found to be solely responsible for its N-oxide formation. ojp.gov While CYP3A4 and CYP2C8 are also known to be the major contributors to the N-demethylation of morphine to normorphine, their oxidative capabilities extend to N-oxidation as well. ojp.gov In rat liver homogenates, the in vitro production of small quantities of morphine N-oxide has been confirmed. capes.gov.br
The presence of deuterium (B1214612) atoms on the N-methyl group of this compound is not expected to change the specific enzymes involved in its formation from Morphine-d3, but it can influence the rate of competing reactions like N-demethylation.
Alongside the CYP system, Flavin-Containing Monooxygenases (FMOs) are another critical class of Phase I enzymes that catalyze the N-oxidation of various xenobiotics. dergipark.org.trturkjps.org FMOs specialize in the oxygenation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds. nih.gov Morphine, as a tertiary amine, is a substrate for FMO-mediated metabolism. nih.govmdpi.com
Human FMO3 is the most abundant FMO isoform in the adult liver and is highly efficient at N-oxygenating tertiary amines. researchgate.net The catalytic activity of FMOs is distinct from CYPs; for instance, FMOs are not as readily induced or inhibited by other compounds, which can be a significant factor in metabolic pathways. turkjps.orgcapes.gov.br The conversion of morphine to Morphine N-Oxide is therefore a reaction catalyzed by both CYP and FMO enzyme systems.
The primary enzymes responsible for N-oxidation, the CYP and FMO systems, share a common subcellular location. Both enzyme families are predominantly found embedded in the membrane of the smooth endoplasmic reticulum within cells, particularly hepatocytes in the liver. mdpi.comturkjps.org When cells are fractionated in the laboratory, the fragments of the endoplasmic reticulum form vesicles known as microsomes. Consequently, in vitro metabolism studies investigating N-oxide formation are typically conducted using liver microsomal preparations. ojp.govcapes.gov.br This localization confirms that N-oxidation is a microsomal process, rather than one occurring in the cytosol or other cellular compartments.
| Enzyme Family | Primary Isoforms for N-Oxidation | Subcellular Location |
| Cytochrome P450 (CYP) | CYP3A4 ojp.gov | Microsomal (Endoplasmic Reticulum) mdpi.com |
| Flavin-Containing Monooxygenases (FMO) | FMO3 (in adult human liver) researchgate.net | Microsomal (Endoplasmic Reticulum) turkjps.org |
In Vivo Metabolic Fate and Disposition of Deuterated N-Oxides
In vivo studies track the journey of a compound through a living organism, revealing its absorption, distribution, metabolism, and excretion.
Morphine-N-oxide (MNO) is a Phase I metabolite of morphine. ontosight.ai However, when MNO is administered directly to rats, it undergoes significant biotransformation. The predominant metabolic pathway is the in vivo reduction of MNO back to morphine. oup.com One study reported that following administration of MNO, the opiates recovered in the urine consisted of approximately 61% morphine and 39% unchanged MNO. oup.com
Once reduced to morphine (or Morphine-d3), the compound then enters the well-established morphine metabolic pathways. This includes Phase II conjugation reactions, primarily glucuronidation, to form metabolites such as morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). nih.govoup.com There is also evidence from related compounds that the N-oxide form itself can undergo direct Phase II metabolism. For example, desomorphine-N-oxide-glucuronide has been identified as a metabolite of desomorphine, suggesting that this compound could potentially be conjugated to form this compound-glucuronide. ojp.gov
| Administered Compound | Detected Urinary Metabolites | Metabolic Process |
| Morphine-N-Oxide | Morphine oup.com | Reduction |
| Morphine-N-Oxide (unchanged) oup.com | Excretion | |
| Following reduction to Morphine: | ||
| Morphine-3-glucuronide (M3G) nih.gov | Phase II Glucuronidation | |
| Morphine-6-glucuronide (M6G) nih.gov | Phase II Glucuronidation |
Direct comparative metabolic studies of this compound versus its non-deuterated counterpart are not extensively available in published literature. However, the metabolic consequences of deuterium substitution can be predicted based on the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H), which can slow down reactions where this bond is broken.
In the context of morphine metabolism, the most significant impact of the d3-label on the N-methyl group is on the N-demethylation pathway. This reaction, which forms normorphine, is catalyzed by CYP enzymes and involves the cleavage of a C-H bond on the methyl group. ojp.gov
Therefore, when comparing the metabolic fate after in vivo reduction:
Non-deuterated Morphine N-Oxide: Is reduced to morphine, which is then metabolized via two primary competing pathways: N-demethylation to normorphine and glucuronidation to M3G and M6G. oup.com
This compound: Is reduced to Morphine-d3. The subsequent N-demethylation to normorphine-d3 would be significantly slower due to the KIE. This slowing of one pathway would likely cause a "metabolic shunt," directing a larger proportion of the Morphine-d3 to be metabolized via the alternative glucuronidation pathway.
This makes deuterated analogs like Morphine-d3 invaluable for probing metabolic pathways, as they can selectively slow down certain reactions, allowing for a clearer picture of alternative routes. Studies using intravenously administered morphine-d3 have confirmed its metabolism to morphine-d3-3-glucuronide and morphine-d3-6-glucuronide. nih.gov
| Feature | Metabolism of Non-Deuterated Morphine (from MNO) | Predicted Metabolism of Morphine-d3 (from MNO-d3) |
| Primary Metabolic Pathways | N-demethylation; Glucuronidation oup.comoup.com | N-demethylation; Glucuronidation |
| Rate of N-demethylation | Normal | Slower due to Kinetic Isotope Effect |
| Major Metabolites | Normorphine, M3G, M6G nih.govoup.com | Primarily M3G-d3, M6G-d3; less normorphine-d3 nih.gov |
| Metabolic Outcome | Balanced metabolism between pathways | Shift towards increased glucuronidation |
Kinetic Isotope Effects (KIE) in N-Oxidative Metabolism
The replacement of hydrogen atoms with deuterium in the N-methyl group of morphine to create Morphine-d3 leads to a notable reduction in the rate of its metabolic conversion. uniupo.itnih.gov This is due to the greater strength of the C-D bond compared to the carbon-hydrogen (C-H) bond, which requires more energy to break. portico.org Consequently, metabolic processes that involve the cleavage of this bond, such as N-demethylation, are slowed down. portico.orgnih.gov
Early studies in the 1960s demonstrated that deuteration of the N-methyl group of morphine resulted in a decreased rate of N-demethylation by rat liver microsomes. nih.gov This slowing of metabolism is a direct consequence of the kinetic isotope effect. nih.govnih.gov The magnitude of the DKIE can vary depending on the specific enzyme involved and the metabolic pathway. uniupo.it For instance, while N-dealkylation of amines generally shows a low DKIE, other oxidative reactions can be more significantly affected. researchgate.netuniupo.it The primary use of deuterium substitution in drug development is often to intentionally slow down metabolism, thereby potentially improving the pharmacokinetic profile of a drug. researchgate.net
The table below summarizes the observed effects of deuterium substitution on morphine metabolism.
| Parameter | Observation | Reference(s) |
| Metabolic Reaction | N-demethylation | nih.gov |
| Effect of Deuteration | Reduced rate of oxidative N-demethylation | nih.gov |
| Enzyme System | Rat liver microsomal enzymes | nih.gov |
| Kinetic Isotope Effect (KIE) | A KIE of 1.4 was observed in rat liver microsomes. | portico.org |
This interactive table provides a summary of key findings. Click on the headers to sort the data.
The observation of a kinetic isotope effect in the metabolism of Morphine-d3 provides valuable insights into the enzymatic process of N-oxidation. The presence of a significant primary deuterium KIE is strong evidence that the cleavage of the C-H (or C-D) bond is at least partially rate-limiting in the reaction catalyzed by cytochrome P450 (P450) enzymes. nih.govnih.gov P450 enzymes are a major family of enzymes responsible for the phase I metabolism of many drugs, including oxidation reactions like N-demethylation. nih.govbioscientia.de
| Finding | Implication for Enzyme-Substrate Interaction | Reference(s) |
| Increased Michaelis Constant (Km) | Weaker binding to the enzyme active centers. | nih.gov |
| Higher Energy of Activation | More energy is required to reach the transition state for bond cleavage. | nih.gov |
| Slower Reaction Rate | The C-D bond cleavage is a rate-determining step in the metabolic pathway. | portico.orgnih.gov |
This interactive table details the mechanistic insights gained from studies on deuterated morphine.
Reciprocal Biotransformation Pathways Involving N-Oxides
The metabolic fate of morphine and its derivatives is complex, involving multiple pathways. Morphine-N-oxide, a metabolite of morphine, can itself be subject to further biotransformation. oup.comwho.int
Phase II metabolism, particularly glucuronidation, is the primary route for the elimination of morphine and its metabolites. nih.govnih.govnih.gov This process involves the conjugation of the molecule with glucuronic acid, which increases its water solubility and facilitates its excretion from the body. nih.gov The enzymes responsible for this are the uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs). nih.govnih.gov
While the majority of morphine is metabolized to morphine-3-glucuronide and morphine-6-glucuronide, other metabolites, including the N-oxide, can also undergo conjugation. nih.govnih.gov The formation of an N-oxide glucuronide has been identified as a metabolic pathway. thermofisher.com This indicates that after Morphine-d3 is metabolized to this compound, the N-oxide metabolite can then be further processed through glucuronidation. Other potential conjugation pathways, such as sulfation, are also known to occur for morphine metabolites. nih.govnih.gov
The major enzymes involved in the glucuronidation of morphine are UGT2B7, UGT1A1, and UGT1A8. nih.govnih.gov It is plausible that these same enzymes are involved in the conjugation of this compound.
Applications of Morphine D3 N Oxide in Advanced Opioid Research
Elucidating Opioid Metabolic Networks and Biotransformation Pathways
In a typical research setting, a biological sample (e.g., plasma, urine, or tissue homogenate) suspected of containing Morphine N-Oxide is spiked with a known concentration of Morphine-d3 N-Oxide. During analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the two compounds co-elute chromatographically but are distinguished by their difference in mass-to-charge ratio (m/z).
Table 5.1.1: Mass Spectrometric Differentiation of Morphine N-Oxide and its Labeled Standard
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Mass Difference (Da) | Analytical Role |
|---|---|---|---|---|
| Morphine N-Oxide | C₁₇H₁₉NO₄ | 301.1314 | - | Analyte (Endogenous Metabolite) |
Investigating Enzyme Kinetics and Reaction Mechanisms with Deuterated Probes
Understanding the kinetics of the enzymes responsible for opioid metabolism provides insight into drug-drug interactions, individual variability in response, and the potential for metabolic shunting. This compound is a key reagent in studies designed to characterize the enzymes that produce Morphine N-Oxide.
While this compound itself is the product, its utility is linked to studies using its precursor, Morphine-d3. In such experiments, incubations are performed with specific enzyme systems (e.g., liver microsomes or recombinant FMOs) and Morphine-d3 as the substrate. The formation of this compound is then monitored over time. Because this compound is not naturally present, its detection provides a clear and unambiguous signal of the reaction's progress.
Furthermore, the deuterated label on the N-methyl group can help dissect competing metabolic pathways. The N-methyl group of morphine is a target for two key reactions: N-oxidation to form Morphine N-Oxide and N-demethylation to form Normorphine. Using a deuterated substrate like Morphine-d3 allows researchers to quantify the products of both pathways (this compound and Normorphine) with high precision, thereby determining the kinetic parameters (e.g., Kₘ, Vₘₐₓ) for each reaction under specific conditions [5, 13].
Table 5.2.1: Role of Labeled Standards in Characterizing Metabolic Enzyme Kinetics
| Kinetic Parameter | Description | Role of this compound |
|---|---|---|
| Kₘ (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vₘₐₓ. | Used as a standard to accurately quantify the formation of Morphine N-Oxide, enabling precise rate calculations at various substrate concentrations. |
| Vₘₐₓ (Maximum Rate) | The maximum rate of the enzymatic reaction at saturating substrate concentrations. | Enables accurate quantification of the product at saturation, which is essential for determining the Vₘₐₓ value. |
| Metabolic Ratio | The relative rate of formation between two or more metabolites from a common precursor. | Allows for precise, simultaneous quantification of Morphine N-Oxide relative to other metabolites (e.g., Normorphine), defining pathway preference. |
Development of Reference Materials for Forensic and Toxicological Analysis
The "gold standard" for forensic analysis is LC-MS/MS, and the use of a co-eluting, stable isotope-labeled internal standard is considered best practice . An ideal internal standard should have nearly identical chemical and physical properties to the analyte but a different mass. This compound fulfills these criteria perfectly.
Table 5.3.1: Comparison of Analyte and Ideal Stable Isotope-Labeled Internal Standard
| Property | Analyte (Morphine N-Oxide) | Internal Standard (this compound) | Significance in Analysis |
|---|---|---|---|
| Retention Time | Identical | Identical | Co-elution confirms chemical similarity and simplifies data analysis. |
| Ionization Efficiency | Similar | Similar | Ensures a predictable response ratio between analyte and standard. |
| Extraction Recovery | Variable | Experiences the same variability | The ratio of analyte to standard remains constant, correcting for any sample loss during preparation. |
| Mass-to-Charge (m/z) | Distinct | Distinct (+3 Da) | Allows for unambiguous differentiation and quantification by the mass spectrometer. |
By incorporating this compound into the analytical workflow, laboratories can achieve high levels of precision and accuracy, minimizing the impact of matrix effects (signal suppression or enhancement from other components in the biological sample) and ensuring that the reported concentrations are defensible and reliable .
Use in Preclinical Studies to Inform Drug Metabolism and Disposition Research
Preclinical studies in animal models are essential for understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile before it can be considered for human trials. These studies generate critical data on a drug's pharmacokinetics (PK) and pharmacodynamics (PD).
In the context of opioid research, this compound is used as an analytical tool to study the disposition of the Morphine N-Oxide metabolite in preclinical models. After administering morphine to a test subject (e.g., a rat or mouse), biological samples like blood, plasma, and various tissues are collected over time. To determine the concentration of the resulting Morphine N-Oxide metabolite in these complex samples, this compound is added as an internal standard during sample processing.
This methodology allows researchers to construct accurate concentration-time profiles for the metabolite, which are used to calculate key pharmacokinetic parameters such as peak concentration (Cₘₐₓ), time to peak concentration (Tₘₐₓ), and the elimination half-life (t₁/₂) of Morphine N-Oxide . This information helps build a complete picture of how the parent drug and its metabolites behave in a living system, informing predictions for human studies.
Table 5.4.1: Example of a Preclinical Study Design Utilizing this compound
| Study Phase | Action | Purpose | Role of this compound |
|---|---|---|---|
| Dosing | Administration of morphine to animal models. | To initiate the metabolic process. | Not used in this phase. |
| Sample Collection | Timed collection of blood, urine, and tissues (e.g., brain, liver). | To capture the time-course of metabolite formation and distribution. | Not used in this phase. |
| Sample Preparation | Extraction and purification of metabolites from biological matrices. | To isolate analytes and remove interfering substances. | Added at a known concentration to each sample to account for procedural losses. |
| LC-MS/MS Analysis | Quantitative analysis of the prepared samples. | To measure the concentration of Morphine N-Oxide. | Serves as the internal standard for accurate quantification of the target analyte. |
Tracing Metabolic Soft Spots and Alternative Biotransformation Routes
A "metabolic soft spot" is a position on a drug molecule that is particularly susceptible to enzymatic modification. Identifying these spots is a key strategy in drug design, as modifying them can improve a drug's metabolic stability and pharmacokinetic properties. The N-methyl group of morphine is a well-known metabolic soft spot.
The use of deuterated precursors like Morphine-d3 allows researchers to probe the reactivity of this site. The N-methyl group can undergo two primary biotransformations:
N-oxidation: Catalyzed by FMOs, leading to Morphine N-Oxide.
N-demethylation: Catalyzed by Cytochrome P450 enzymes (e.g., CYP3A4, CYP2C8), leading to Normorphine.
By incubating Morphine-d3 with relevant enzyme systems, researchers can use LC-MS/MS to quantify the formation of both this compound and the corresponding deuterated normorphine product. The stable isotope labels provide distinct mass signals for each metabolite, allowing for clear differentiation and quantification of these two competing pathways . This approach helps to determine the relative contribution of N-oxidation versus N-demethylation, providing a quantitative measure of the metabolic fate at this specific soft spot. This knowledge is invaluable for designing new opioid analgesics with potentially reduced metabolic liabilities or altered pharmacological profiles.
Table 5.5.1: Metabolic Reactions at the N-Methyl Soft Spot of Morphine
| Metabolic Reaction | Enzyme Family | Product | Analytical Approach Using Deuterated Probes |
|---|---|---|---|
| N-Oxidation | Flavin-containing Monooxygenases (FMOs) | Morphine N-Oxide | Quantify this compound formation from Morphine-d3 substrate. |
| N-Demethylation | Cytochrome P450s (CYPs) | Normorphine | Quantify Normorphine formation from Morphine-d3 substrate. |
| Glucuronidation (Phenolic) | UGTs (e.g., UGT2B7) | Morphine-3-glucuronide (B1234276) | Not at the N-methyl site; represents a different major pathway. |
| Glucuronidation (Alcoholic) | UGTs (e.g., UGT2B7) | Morphine-6-glucuronide (B1233000) | Not at the N-methyl site; represents a different major pathway. |
Future Research Directions and Emerging Paradigms
Development of Novel Mass Spectrometry-Based Metabolomics Workflows
The evolution of metabolomics is intrinsically linked to advancements in mass spectrometry (MS). nih.gov Future research will focus on developing more robust and high-throughput MS-based workflows where deuterated internal standards like Morphine-d3 N-Oxide are indispensable. nih.govmdpi.comnih.gov These workflows are designed to enhance the accuracy, reproducibility, and comprehensiveness of metabolite analysis from complex biological matrices. mdpi.com
Stable isotope-labeled internal standards are crucial for normalizing variations that can occur during sample preparation, injection, chromatography, and ionization in MS analysis. cerilliant.com The use of deuterated standards, which co-elute with the analyte, is particularly effective in compensating for measurement errors arising from ion suppression or enhancement. texilajournal.com Novel workflows increasingly employ techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for their high sensitivity and selectivity. nih.gov In these methods, a stable isotope-labeled internal standard is essential for accurate quantification. nih.govforensicresources.org Automated and scalable workflow managers are also being developed to handle the large and complex datasets generated in high-throughput untargeted metabolomics, connecting data processing, annotation, and interpretation. dtu.dksemanticscholar.org
Future workflows will likely integrate advanced separation techniques, such as trapped ion mobility spectrometry (TIMS), with mass spectrometry (LC-TIMS-MS). This combination provides an additional layer of separation based on the molecule's size, shape, and charge (collision cross-section), which improves confidence in compound identification, especially for isomeric opioids and their metabolites. researchgate.net The precision offered by deuterated analogs in such sophisticated workflows is essential for reliable discovery and targeted monitoring of metabolites in biological samples. researchgate.net
| Workflow Component | Role of this compound | Future Direction |
|---|---|---|
| Sample Preparation & Extraction | Monitors and corrects for analyte loss during extraction from complex matrices (e.g., plasma, urine). forensicresources.org | Miniaturization and automation of sample preparation to increase throughput and reduce variability. |
| Chromatographic Separation (e.g., LC) | Co-elutes with unlabeled Morphine N-Oxide to account for variations in retention time. texilajournal.com | Integration of multi-dimensional chromatography and novel stationary phases for enhanced separation of isomers. researchgate.net |
| Mass Spectrometry (MS) Analysis | Provides a distinct mass signal for normalization, correcting for ion suppression/enhancement effects. texilajournal.com | Coupling with advanced techniques like ion mobility spectrometry (TIMS) for higher confidence in identification. researchgate.net |
| Data Processing & Quantification | Enables accurate quantification by calculating the response ratio of the analyte to the known concentration of the internal standard. forensicresources.org | Development of AI and machine learning algorithms for automated peak detection, alignment, and annotation in large datasets. dtu.dk |
Application in Targeted and Untargeted Metabolite Profiling Studies
This compound is a versatile tool applicable to both targeted and untargeted metabolomics, two distinct but complementary strategies for studying small molecules. nih.govmetabolon.com
In targeted metabolomics , researchers measure a predefined set of known metabolites with high sensitivity and specificity. metabolon.com This approach is ideal for hypothesis testing and quantifying specific metabolic pathways. Here, this compound serves as an optimal internal standard for the accurate quantification of its unlabeled analogue, Morphine N-oxide, a metabolite of morphine. nih.gov Its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during the entire analytical process, which is a key requirement for a good internal standard. cerilliant.com This allows for precise measurement of metabolite concentrations, which is critical for pharmacokinetic and toxicological studies. metabolomicscentre.ca
In untargeted metabolomics , the goal is to capture a broad and unbiased snapshot of all measurable metabolites in a sample to discover novel biomarkers or metabolic pathways. metabolon.com While this compound is not used to quantify every metabolite, its presence is still valuable. As a known compound with a defined isotopic label, it can be used as a quality control marker to assess system performance and stability across large sample cohorts. mdpi.com Furthermore, in the complex data generated, the distinct isotopic pattern of a deuterated standard can aid in the development of algorithms for feature identification and the reduction of false positives, helping to distinguish true metabolites from analytical artifacts. semanticscholar.org
| Metabolomics Approach | Primary Role of this compound | Research Application | Key Benefit |
|---|---|---|---|
| Targeted Profiling | Internal standard for absolute quantification of Morphine N-oxide. nih.gov | Pharmacokinetic studies, drug metabolism research, clinical toxicology. metabolomicscentre.ca | High accuracy and precision in measuring specific metabolite concentrations. texilajournal.com |
| Untargeted Profiling | Quality control standard; aids in data processing and feature identification. mdpi.comsemanticscholar.org | Biomarker discovery, systems biology, understanding global metabolic responses to stimuli. metabolon.com | Improves data quality and confidence in identifying unknown features in complex datasets. |
Integration with Multi-Omics Approaches for Comprehensive Biological Understanding
To gain a holistic view of complex biological systems, researchers are increasingly turning to multi-omics approaches, which integrate data from different molecular levels, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). nih.govnih.gov The high-quality quantitative data generated using internal standards like this compound is fundamental to the successful integration of the metabolome with other omics layers. researchgate.net
Integrating multiple omics datasets allows for a more comprehensive understanding of how genetic variations or changes in gene expression ultimately affect metabolic pathways and cellular function. dntb.gov.uaresearchgate.net For example, accurate measurements of Morphine N-oxide levels, enabled by this compound, can be correlated with genomic data (e.g., single nucleotide polymorphisms in metabolic enzymes) or proteomic data (e.g., the abundance of specific cytochrome P450 or FMO enzymes). nih.gov This can help elucidate the specific genetic and protein factors that determine an individual's metabolic profile for morphine.
However, the integration of large and complex multi-omics datasets presents significant computational and statistical challenges. nashbio.commdpi.com The development of advanced bioinformatics pipelines and machine learning models is crucial for processing and interpreting this "multi-omics big data." nashbio.com The reliability of these integrative models depends heavily on the accuracy and precision of the input data from each omic layer, underscoring the importance of robust analytical methods, including the proper use of internal standards in metabolomics. nih.gov
| Omics Layer | Biological Molecule Studied | Contribution to Integrated Understanding | Role of Metabolomics Data |
|---|---|---|---|
| Genomics | DNA | Identifies genetic predispositions affecting drug metabolism. rmit.edu.vn | Links genetic variants to specific metabolic phenotypes (e.g., high or low metabolite levels). |
| Transcriptomics | RNA | Reveals changes in gene expression for metabolic enzymes in response to a drug. | Correlates enzyme expression levels with the actual metabolic flux and product formation. |
| Proteomics | Proteins | Quantifies the abundance and activity of enzymes responsible for metabolism. | Connects the presence of an enzyme to its functional output (metabolite concentration). |
| Metabolomics | Metabolites | Provides a direct readout of the physiological/phenotypic state. nih.gov | Serves as the functional endpoint that reflects the integrated output of the other omics layers. |
Exploration of Stereoselective Aspects in N-Oxide Metabolism
Morphine is a chiral molecule, possessing five stereocenters, which means its metabolism can be stereoselective. osti.gov The formation of N-oxide metabolites is a common pathway for drugs containing tertiary amines and is catalyzed by cytochrome P450 (CYP) and/or flavin-containing monooxygenase (FMO) enzymes. nih.govhyphadiscovery.com These enzymes can exhibit stereoselectivity, preferentially metabolizing one enantiomer over another. osti.govornl.gov
Future research is needed to determine if the N-oxidation of morphine to Morphine N-oxide is a stereoselective process. This involves investigating whether the enzymes involved preferentially form one specific stereoisomer of the N-oxide metabolite. Such studies are critical because different stereoisomers can have different pharmacological or toxicological properties. mdpi.com
The exploration of these stereoselective aspects requires advanced analytical techniques capable of separating and quantifying chiral compounds. mdpi.comomicsonline.org Chiral chromatography, particularly chiral high-performance liquid chromatography (HPLC), is a powerful tool for separating enantiomers. researchgate.netoup.com In this context, synthesized, stereoisomerically pure deuterated standards, including different chiral versions of this compound, would be invaluable. They would serve as internal standards to accurately quantify the production of each specific N-oxide stereoisomer in in-vitro and in-vivo metabolism studies, helping to elucidate the mechanisms and stereoselectivity of the responsible enzymes.
| Enzyme Family | Known Function | Potential Role in Stereoselective N-Oxidation |
|---|---|---|
| Cytochrome P450 (CYP) | A major family of enzymes involved in Phase I oxidative drug metabolism. nih.gov | Certain CYP isoforms may preferentially bind to and oxidize a specific stereoisomer of morphine at the nitrogen atom. |
| Flavin-Containing Monooxygenase (FMO) | Specializes in the oxidation of soft nucleophiles like nitrogen and sulfur atoms in xenobiotics. nih.govnih.govwikipedia.org | FMOs are known to metabolize morphine and could exhibit stereoselectivity, leading to the formation of a specific N-oxide enantiomer. nih.gov |
Innovations in Deuterated Compound Synthesis for Enhanced Research Utility
The utility of this compound in advanced research is directly dependent on its availability, which relies on efficient and cost-effective synthetic methods. Traditionally, the synthesis of deuterated compounds involved multi-step processes starting from simple deuterated precursors. nih.gov However, recent innovations are providing more direct and versatile routes for deuterium (B1214612) incorporation.
A key area of innovation is the development of catalytic hydrogen-deuterium exchange (H-D exchange) reactions. researchgate.net These methods use transition metal catalysts (e.g., palladium, iridium, silver) or organocatalysts to directly replace C-H bonds with C-D bonds in a late-stage modification of a complex molecule. researchgate.netmdpi.comescholarship.org Using readily available and inexpensive deuterium sources like deuterium oxide (D₂O), these techniques offer a more efficient pathway to deuterated compounds. nih.govmdpi.com Recent advances have even demonstrated H-D exchange at formyl groups using photoredox catalysis under visible light, expanding the toolkit for deuteration. nih.gov
| Synthesis Approach | Description | Advantages | Challenges |
|---|---|---|---|
| Classical Multi-Step Synthesis | Building the molecule from simple, pre-deuterated starting materials. | Precise control over the location of deuterium labels. | Often lengthy, low overall yield, and can be costly. nih.gov |
| Catalytic H-D Exchange | Direct replacement of hydrogen with deuterium on a fully formed molecule using a catalyst (e.g., Pd/C, Ag). mdpi.comescholarship.org | More efficient, fewer steps, suitable for late-stage functionalization. escholarship.org | Controlling regioselectivity (which H gets replaced) can be difficult. nih.gov |
| Photoredox Catalysis | Uses visible light and a photocatalyst to initiate a radical-based H-D exchange process. nih.gov | Mild reaction conditions, can work for substrates difficult to deuterate with other methods. nih.gov | Newer technology, substrate scope and mechanisms are still under active investigation. |
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying Morphine-d3 N-Oxide in biological matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., Morphine-d3) to account for matrix effects. Optimize chromatographic separation to distinguish this compound from structurally similar metabolites. Online solid-phase extraction (SPE) coupled with ultra-high-performance liquid chromatography (UHPLC) improves sensitivity and reduces manual clean-up steps . Calibration curves should span expected physiological concentrations (e.g., 10–300 µg/kg), validated for accuracy (≥80%) and precision (CV ≤15%) .
Q. How is this compound synthesized, and what are its key characterization techniques?
- Methodology : Synthesize via N-oxidation of Morphine-d3 using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Confirm deuteration stability during synthesis using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Purity (>95%) should be verified via HPLC with UV/Vis or charged aerosol detection . Structural confirmation requires infrared spectroscopy (IR) for N-oxide functional groups and X-ray crystallography for stereochemical assignment .
Q. What are the stability considerations for storing this compound in laboratory settings?
- Methodology : Store in amber vials at –20°C under inert gas (e.g., argon) to prevent degradation via hydrolysis or oxidation. Conduct accelerated stability studies under varying temperatures and humidity levels, monitoring degradation products via LC-MS. Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid proton exchange interference .
Advanced Research Questions
Q. How do conflicting reports on the mutagenic potential of aromatic N-oxides apply to this compound?
- Methodology : Evaluate structural alerts using (quantitative) structure-activity relationship [(Q)SAR] models. Focus on substructures like benzo[c][1,2,5]oxadiazole 1-oxide, which are flagged for mutagenicity in public and proprietary databases . Conduct Ames tests with Salmonella typhimurium strains (TA98, TA100) ± metabolic activation (S9 fraction) to resolve discrepancies. Compare results with SAR fingerprinting to identify risk subclasses .
Q. What experimental designs are optimal for studying the transporter-mediated uptake of this compound in hepatic cells?
- Methodology : Use CRISPR/Cas9-edited cell lines (e.g., OCT1-knockout HepG2) to assess transporter dependence. Pair with HEK293 cells overexpressing candidate transporters (e.g., OATP1B1). Measure intracellular concentrations via LC-MS/MS after timed exposure. Validate findings in Oct1-knockout mice to exclude species-specific biases .
Q. How can researchers address contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?
- Methodology : Perform physiologically based pharmacokinetic (PBPK) modeling to integrate parameters like protein binding, tissue partition coefficients, and clearance pathways. Validate models using cross-species scaling (e.g., rodent-to-human) and microdosing studies with radiolabeled this compound (¹⁴C or ³H) .
Q. What strategies mitigate matrix interference when quantifying this compound in complex biological samples (e.g., plasma or urine)?
- Methodology : Implement matrix-matched calibration standards and isotope dilution assays. Use hybrid SPE sorbents (e.g., mixed-mode cation exchange) to selectively retain analytes. Optimize MS/MS transitions to avoid isobaric interference from endogenous compounds .
Methodological Best Practices
- Data Contradiction Analysis : Compare results across multiple analytical platforms (e.g., LC-MS vs. GC-MS) and orthogonal assays (e.g., ELISA vs. radiometric binding). Use meta-analysis tools to assess publication bias or variability in experimental conditions .
- Interdisciplinary Collaboration : Partner with computational chemists for molecular docking studies (e.g., binding affinity to opioid receptors) and toxicologists for mechanistic insights into N-oxide metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
